molecular formula C9H12FNO B1411935 2-Fluoro-5-(2-methylpropoxy)pyridine CAS No. 1544989-30-1

2-Fluoro-5-(2-methylpropoxy)pyridine

Cat. No.: B1411935
CAS No.: 1544989-30-1
M. Wt: 169.2 g/mol
InChI Key: HXMQMEUDTNCLJM-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methylpropoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, such as reduced basicity and altered reactivity compared to non-fluorinated analogues .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methylpropoxy)pyridine can be achieved through various methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination. For instance, substituted 2-aminopyridines can be diazotized using sodium nitrite in hydrofluoric acid to yield the desired fluorinated pyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents and high-temperature conditions. For example, fluorination of pyridine using aluminum fluoride and copper fluoride at temperatures between 450-500°C can produce a mixture of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methylpropoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Fluoro-5-(2-methylpropoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Fluorinated pyridines are studied for their potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved properties due to the presence of fluorine.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine

Uniqueness

2-Fluoro-5-(2-methylpropoxy)pyridine is unique due to the presence of both a fluorine atom and a 2-methylpropoxy group on the pyridine ring. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMQMEUDTNCLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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